molecular formula C18H31NO2 B5158100 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine

Cat. No.: B5158100
M. Wt: 293.4 g/mol
InChI Key: WINUAWLXWFNUKM-UHFFFAOYSA-N
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Description

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is an organic compound with a complex structure that includes a tert-butylphenoxy group and a diethylethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine typically involves a multi-step process. One common method is the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol. This intermediate is then reacted with diethylamine under appropriate conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenolic derivatives, while substitution can introduce various functional groups into the phenoxy ring.

Scientific Research Applications

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine involves its interaction with specific molecular targets. The phenoxy group can bind to receptors or enzymes, modulating their activity. The diethylethanamine moiety may enhance the compound’s solubility and bioavailability, facilitating its effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-[2-(2-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
  • 4,4-di-tert-butylphenoxyethanol

Uniqueness

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the tert-butylphenoxy and diethylethanamine groups allows for versatile applications and interactions in various fields.

Properties

IUPAC Name

2-[2-(4-tert-butylphenoxy)ethoxy]-N,N-diethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2/c1-6-19(7-2)12-13-20-14-15-21-17-10-8-16(9-11-17)18(3,4)5/h8-11H,6-7,12-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WINUAWLXWFNUKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOCCOC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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